molecular formula C18H19N3O5S B11607570 3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11607570
M. Wt: 389.4 g/mol
InChI Key: JIZLEFWLCYQGHQ-YBFXNURJSA-N
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Description

3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including methoxy groups, an aldehyde group, and a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone typically involves the following steps:

    Formation of 3,4,5-Trimethoxybenzaldehyde: This can be achieved through the methylation of gallic acid followed by oxidation.

    Synthesis of 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazine: This intermediate can be synthesized by reacting 1,2-benzisothiazole-3-one with methylhydrazine under controlled conditions.

    Condensation Reaction: The final step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3,4,5-trimethoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,4,5-Trimethoxybenzoic acid.

    Reduction: 3,4,5-Trimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone involves its interaction with specific molecular targets. The methoxy groups and the benzisothiazole moiety play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzaldehyde moiety but lacks the benzisothiazole group.

    1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazine: Contains the benzisothiazole group but lacks the trimethoxybenzaldehyde moiety.

Uniqueness

The uniqueness of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

N-methyl-1,1-dioxo-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2-benzothiazol-3-amine

InChI

InChI=1S/C18H19N3O5S/c1-21(18-13-7-5-6-8-16(13)27(22,23)20-18)19-11-12-9-14(24-2)17(26-4)15(10-12)25-3/h5-11H,1-4H3/b19-11+

InChI Key

JIZLEFWLCYQGHQ-YBFXNURJSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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